tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate” is a research chemical with the CAS number 1190927-73-1 . It has a molecular formula of C15H23N3O4S and a molecular weight of 341.43 g/mol .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate” consists of a piperidine ring attached to a pyrimidine ring via a carbon atom . The piperidine ring is substituted with a tert-butyl carboxylate group, and the pyrimidine ring is substituted with a methylsulfonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate” include a molecular weight of 341.43 g/mol and a molecular formula of C15H23N3O4S .Scientific Research Applications
Application in Histamine H4 Receptor Ligands
The compound was involved in a series of 2-aminopyrimidines synthesized as ligands of the histamine H4 receptor (H4R). These ligands were part of a study to optimize the potency of pyrimidine hits identified in a high-throughput screening (HTS) campaign. The optimization led to compound 4, which showed potency in vitro and acted as an anti-inflammatory agent in an animal model, indicating the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Application in Synthesis of Biologically Active Compounds
The compound is an important intermediate in the synthesis of biologically active compounds such as crizotinib. It was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material. The total yield of the synthesis was 49.9%, and the structure was confirmed by MS and 1HNMR spectrum (Kong et al., 2016).
Application in Small Molecule Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was synthesized from commercially available piperidin-4-ylmethanol. The synthesis process was optimized for high yield (71.4%), highlighting the molecule's role in the development of anticancer therapeutics (Zhang et al., 2018).
Application in Vandetanib Intermediate Synthesis
This compound served as the key intermediate of Vandetanib. The synthesis involved acylation, sulfonation, and substitution, with a total yield of 20.2%. The synthetic route and structures were determined by MS and 1HNMR, signifying its importance in the synthesis of therapeutic agents (Wang et al., 2015).
Application in Nociceptin Antagonist Synthesis
The compound was used in the asymmetric synthesis of a useful intermediate for the synthesis of nociceptin antagonists. The process involved diastereoselective reduction and isomerization, yielding enantiomerically pure compound in large scale (>98% ee), demonstrating its application in synthesizing therapeutic agents (Jona et al., 2009).
properties
IUPAC Name |
tert-butyl 3-(2-methylsulfonylpyrimidin-4-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)18-9-5-6-11(10-18)12-7-8-16-13(17-12)23(4,20)21/h7-8,11H,5-6,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKAARBNMFKYAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NC=C2)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676680, DTXSID801137997 | |
Record name | tert-Butyl 3-[2-(methanesulfonyl)pyrimidin-4-yl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Dimethylethyl 3-[2-(methylsulfonyl)-4-pyrimidinyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801137997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate | |
CAS RN |
1187830-56-3, 1190927-73-1 | |
Record name | 1,1-Dimethylethyl 3-[2-(methylsulfonyl)-4-pyrimidinyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-[2-(methanesulfonyl)pyrimidin-4-yl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Dimethylethyl 3-[2-(methylsulfonyl)-4-pyrimidinyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801137997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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